Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (TBIP) is an organic compound that is used in a variety of scientific applications. It is a versatile compound with a wide range of properties that make it suitable for a variety of uses.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and characterization. For instance, Sanjeevarayappa et al. (2015) synthesized a related compound, highlighting its spectroscopic characterization and single crystal X-ray diffraction data, which is crucial for understanding its molecular structure (Sanjeevarayappa et al., 2015). Similarly, Gumireddy et al. (2021) reported on a sterically congested piperazine derivative, offering insights into its novel chemistry and potential pharmacological uses (Gumireddy et al., 2021).
Biological Activities
The biological evaluation of derivatives of this compound has been explored. The in vitro antibacterial and anthelmintic activities of these compounds have been studied, revealing moderate activity in some cases (Sanjeevarayappa et al., 2015). This suggests potential applications in developing new antibacterial or anthelmintic agents.
Molecular Structure Analysis
The detailed molecular structure analysis of such compounds is fundamental in scientific research. Mamat et al. (2012) reported on the crystal and molecular structure of a tert-butyl piperazine-carboxylate derivative, providing critical data on bond lengths and angles (Mamat et al., 2012). Such studies are crucial for the development of new chemical entities with desired properties.
Anticorrosive Properties
In a unique application, Praveen et al. (2021) investigated the anticorrosive behavior of a novel heterocyclic compound related to tert-butyl piperazine-1-carboxylate, highlighting its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021). This demonstrates the compound's utility beyond biological applications, extending to materials science.
properties
IUPAC Name |
tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWOWJRQNENIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428212 | |
Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
497915-42-1 | |
Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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